

Benzeneazomalononitrile: A Technical Guide to its Molecular Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: Benzeneazomalononitrile

Cat. No.: B019627

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This in-depth technical guide provides a comprehensive overview of **Benzeneazomalononitrile**, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its molecular structure, synthesis, and reactivity.

Introduction: The Chemical Versatility of Benzeneazomalononitrile

Benzeneazomalononitrile, also known by its IUPAC name 2-(phenyldiazenyl)propanedinitrile, is an aromatic azo compound with the chemical formula $C_9H_6N_4$.^{[1][2][3]} Its structure is characterized by a phenylazo group attached to a malononitrile framework, a combination that imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis.^[1] This yellow solid is a key building block for the creation of a variety of heterocyclic compounds, including pyridazines and pyrazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][4]}

Molecular Structure and Physicochemical Properties

The molecular structure of **Benzeneazomalononitrile** is fundamental to understanding its chemical behavior. The presence of the azo group (-N=N-) conjugated with the phenyl ring and the two cyano groups (-C≡N) on the adjacent carbon creates a highly activated molecule susceptible to various chemical transformations.

Molecular Formula: C₉H₆N₄[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 170.17 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

Appearance: Yellow solid[\[1\]](#)[\[5\]](#)

Key Physicochemical Data:

Property	Value	Source
Melting Point	>130°C (with decomposition)	[1]
Boiling Point	260.7±30.0 °C (Predicted)	[1]
Density	1.12±0.1 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[1]

Synthesis of Benzeneazomalononitrile: A Detailed Protocol

The most common and efficient method for the synthesis of **Benzeneazomalononitrile** is through a diazotization-coupling reaction. This two-step process involves the conversion of aniline to a diazonium salt, which is then coupled with malononitrile.

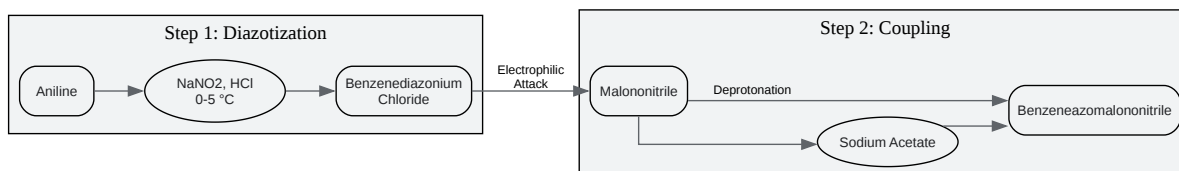
Reaction Mechanism

The synthesis proceeds via the following steps:

- **Diazotization of Aniline:** Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form the

benzenediazonium chloride salt.

- **Coupling Reaction:** The benzenediazonium salt is then added to a solution of malononitrile in the presence of a base, such as sodium acetate, to facilitate the electrophilic substitution on the active methylene group of malononitrile, yielding **Benzeneazomalononitrile**.



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Caption: Synthesis of **Benzeneazomalononitrile** via diazotization and coupling.

Experimental Protocol

Materials:

- Aniline
- Sodium Nitrite (NaNO₂)
- Concentrated Hydrochloric Acid (HCl)
- Malononitrile
- Sodium Acetate (CH₃COONa)
- Ethanol
- Ice

Procedure:

- Preparation of the Diazonium Salt:
 - In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C and stirring continuously.
 - Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
- Coupling Reaction:
 - In a separate beaker, dissolve malononitrile and sodium acetate in ethanol. Cool this solution to 0-5 °C in an ice bath.
 - Slowly add the freshly prepared benzenediazonium salt solution to the malononitrile solution with vigorous stirring, ensuring the temperature remains below 10 °C.
 - A yellow to orange precipitate of **Benzeneazomalononitrile** will form.
 - Continue stirring for 30-60 minutes in the ice bath.
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration and wash it with cold water.
 - Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure **Benzeneazomalononitrile**.

Spectroscopic Characterization

The structural elucidation of **Benzeneazomalononitrile** is confirmed through various spectroscopic techniques. While a definitive, publicly available spectrum for **Benzeneazomalononitrile** can be difficult to locate, data from closely related compounds such as benzylidenemalononitrile provide valuable reference points.

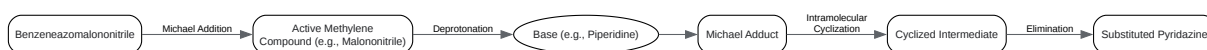
- Infrared (IR) Spectroscopy: The IR spectrum of **Benzeneazomalononitrile** is expected to show characteristic absorption bands for the C≡N stretch of the nitrile groups (around 2220-2260 cm⁻¹), the N=N stretch of the azo group (around 1400-1450 cm⁻¹), and C-H stretching and bending vibrations of the aromatic ring.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will show signals corresponding to the protons of the phenyl group, typically in the aromatic region (δ 7.0-8.0 ppm). The proton on the carbon bearing the cyano groups would likely appear as a singlet.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of N₂, CN, and cleavage of the phenyl ring.[7][8][9][10][11]

Chemical Reactivity and Applications in Heterocyclic Synthesis

The rich functionality of **Benzeneazomalononitrile** makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the cyano groups makes the adjacent methine proton acidic and the azo group can act as a good leaving group or participate in cyclization reactions.

Synthesis of Pyridazines

Benzeneazomalononitrile can react with active methylene compounds to form substituted pyridazines. The reaction mechanism generally involves a Michael addition followed by cyclization and elimination of a leaving group.



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Caption: General scheme for the synthesis of pyridazines from **Benzeneazomalononitrile**.

Synthesis of Pyrazoles

Benzeneazomalononitrile can also serve as a synthon for the preparation of pyrazole derivatives. For instance, reaction with hydrazines can lead to the formation of aminopyrazoles through a condensation-cyclization pathway.[12][13][14][15][16]



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Caption: General pathway for pyrazole synthesis from **Benzeneazomalononitrile**.

Biological Activity and Toxicological Profile

While extensive biological data for **Benzeneazomalononitrile** is not widely published, its derivatives and related compounds have shown a range of biological activities. It has been reported to inhibit the growth of various cell types.[1][3][5] The malononitrile moiety is a known pharmacophore, and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.[17]

Cytotoxicity: Studies on related phenylacrylonitrile derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC_{50} values in the micromolar range.[17][18][19] However, specific IC_{50} values for **Benzeneazomalononitrile** are not readily available in the public domain and would require dedicated experimental investigation.

Toxicology: Detailed toxicological data, such as the LD_{50} for **Benzeneazomalononitrile**, is not well-documented.[2] A Safety Data Sheet for the compound indicates that it is harmful if swallowed.[2] For risk assessment, it is prudent to handle this compound with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. Data on the related compound, benzonitrile, indicates acute toxicity upon oral, dermal, and inhalation exposure.[20][21]

Conclusion and Future Perspectives

Benzeneazomalononitrile is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules. Its straightforward synthesis and reactive nature make it an attractive starting material for the development of novel compounds

with potential applications in drug discovery and materials science. Further research is warranted to fully elucidate its biological activity profile and to explore its utility in the synthesis of a broader range of functional molecules. The development of more detailed and publicly accessible spectroscopic and toxicological data would greatly benefit the scientific community and facilitate its broader application.

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